molecular formula C12H15NO5 B1280074 (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid CAS No. 86096-35-7

(R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid

Cat. No.: B1280074
CAS No.: 86096-35-7
M. Wt: 253.25 g/mol
InChI Key: LQHGCFKPNOTYIQ-SNVBAGLBSA-N
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Description

®-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and a methoxy group on the propanoic acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. One common method is the reaction of the corresponding amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxycarbonyl group can be removed via hydrogenation to yield the free amino acid.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for deprotection.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the free amino acid.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

This compound can be used in the study of enzyme-substrate interactions and protein engineering. The presence of the Cbz protecting group allows for selective deprotection and modification of the amino group.

Medicine

In pharmaceutical research, ®-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid can be used in the development of peptide-based drugs. Its structural features allow for the design of molecules with specific biological activities.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of ®-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid depends on its specific application. In enzyme-catalyzed reactions, it can act as a substrate or inhibitor, interacting with the active site of the enzyme. The Cbz group can be selectively removed to expose the amino group, allowing for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    ®-2-(benzyloxycarbonylamino)-3-hydroxypropanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

®-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid is unique due to the combination of the Cbz protecting group and the methoxy group. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

(2R)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-8-10(11(14)15)13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHGCFKPNOTYIQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20492665
Record name N-[(Benzyloxy)carbonyl]-O-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86096-35-7
Record name O-Methyl-N-[(phenylmethoxy)carbonyl]-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86096-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Benzyloxy)carbonyl]-O-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Compound 10 (0.58 g) was dissolved in 80% aqueous methanol (3.0 mL). To this solution was added anhydrous K2CO3 (0.5 g) and the reaction mixture was stirred at room temperature (8 hours). The methanol was evaporated in vacuo and the residue suspended in water (50 mL). The aqueous suspension was washed with ethyl ether (2×25 mL) and then acidified to pH 3.0 using 5N HCl. The acidified aqueous phase was extracted with ethyl acetate (3×25 mL). The ethyl acetate extracts were combined, dried (Na2SO4), filtered, and evaporated in vacuo to obtain pure 11 as a clear viscous oil (0.52 g, 95%): Rf 0.30 (10% MeOH/CHCl3).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Yield
95%

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